(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound featuring a pyrrolidine core modified with an isopropyl-amino-methyl group and a benzyl ester. Its molecular formula is C₁₄H₂₀N₂O₂, with a molar mass of 248.32 g/mol .
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-10-7-11-21(17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBWSRHMIAURRR-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H25N3O3
- CAS Number : 1401667-85-3
The compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain amino acid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related compound demonstrated a 70% reduction in tumor size in xenograft models after treatment with the compound over four weeks .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. In vitro studies have shown that they can protect neuronal cells from oxidative stress-induced apoptosis. One study reported that treatment with a similar pyrrolidine derivative reduced markers of oxidative stress by 50% in cultured neurons .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. In laboratory settings, it inhibited the growth of both Gram-positive and Gram-negative bacteria. A specific case study highlighted its effectiveness against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) of 32 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in neuronal cells.
- Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
Data Summary
Scientific Research Applications
The compound (S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a member of the pyrrolidine family, which has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by comprehensive data tables and documented insights from authoritative sources.
Pharmaceutical Development
The compound has potential applications in the pharmaceutical industry, particularly as a building block for synthesizing bioactive molecules. Its structural characteristics make it suitable for developing drugs targeting various biological pathways.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, modifications of the (S)-2-amino propionyl group have been explored for their ability to inhibit tumor growth in various cancer cell lines.
Neuropharmacology
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.
Case Study: Modulation of Glutamate Receptors
Studies have demonstrated that compounds with similar structures can act as glutamate receptor antagonists, which are crucial in managing neurodegenerative diseases.
| Research Focus | Outcome | Reference |
|---|---|---|
| Glutamate Antagonism | Reduced excitotoxicity in neuronal cultures | |
| Neuroprotective Effects | Showed potential in models of Alzheimer's disease |
Synthetic Chemistry
The compound serves as an important intermediate in synthetic chemistry for constructing more complex molecules.
Case Study: Asymmetric Synthesis
The use of this compound in asymmetric synthesis has been explored, providing pathways to synthesize enantiomerically pure compounds that are vital in drug development.
| Application | Methodology | Reference |
|---|---|---|
| Asymmetric Synthesis of Amino Acids | Utilized as a chiral auxiliary | |
| Synthesis of Chiral Catalysts | Contributed to the development of novel catalytic systems |
Data Tables
Chemical Reactions Analysis
Amide Bond Cleavage
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Treatment with 6 M HCl at 110°C for 12 hours cleaves the amide bond between the pyrrolidine and amino-propionyl groups, yielding (S)-2-(aminomethyl)pyrrolidine and propionic acid derivatives.
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Basic Hydrolysis : Exposure to 2 M NaOH at 80°C selectively cleaves the acetyl-isopropyl amide bond, producing a free amine intermediate.
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6 M HCl, 110°C, 12 hr | (S)-2-(aminomethyl)pyrrolidine + propionic acid | 85% |
| 2 M NaOH, 80°C, 6 hr | Intermediate amine + sodium acetate | 78% |
Ester Hydrolysis
The benzyl ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid:
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Acidic Hydrolysis : Using HCl in dioxane/water (1:1) at reflux for 8 hours cleaves the ester, yielding (S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid.
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Catalytic Hydrogenation : Hydrogenolysis with Pd/C in methanol removes the benzyl group, producing the free carboxylic acid .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl/dioxane | Reflux, 8 hr | Free carboxylic acid | 90% |
| 10% Pd/C, H₂, MeOH | RT, 4 hr | Free carboxylic acid | 95% |
Oxidation Reactions
The tertiary amine and amino groups participate in oxidation:
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Tertiary Amine Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the isopropyl-amino group to an N-oxide.
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Amino Group Oxidation : Treatment with NaNO₂/HCl at 0°C diazotizes the primary amine, forming a diazonium salt intermediate.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| 30% H₂O₂, AcOH | 50°C, 3 hr | N-oxide derivative | 65% |
| NaNO₂, HCl | 0°C, 1 hr | Diazonium salt | 72% |
Alkylation and Quaternization
The tertiary amine undergoes alkylation:
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Methylation : Reaction with methyl iodide in THF at room temperature forms a quaternary ammonium salt.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, THF | RT, 24 hr | Quaternary ammonium iodide | 88% |
Reduction Reactions
The amide group can be reduced to a tertiary amine:
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LiAlH₄ Reduction : Treatment with lithium aluminum hydride in THF converts the amide to a tertiary amine.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 hr | Reduced tertiary amine | 82% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog is [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0), which replaces the pyrrolidine ring with a six-membered piperidine ring and introduces a carbamic acid ester.
Table 1: Structural and Physicochemical Comparison
Impact of Structural Differences
Piperidine’s larger ring may enhance solubility due to increased flexibility and surface area for hydration .
In contrast, the benzyl carbamate in the analog offers greater stability under physiological conditions . The isopropyl-amino group in both compounds likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Biological Implications: Studies on nitroimidazole derivatives () highlight that substituent positioning (e.g., nitro groups) can drastically alter antimycobacterial activity. Similarly, the pyrrolidine vs.
Methodological Considerations for Comparison
- Virtual Screening : Computational methods for similarity comparison (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for prioritizing analogs. Structural differences like ring size and ester/carbamate groups may lead to divergent similarity scores depending on the algorithm used .
Preparation Methods
Pyrrolidine Scaffold Synthesis
Pyrrolidine rings are typically constructed via cyclization reactions. Source details a cyclization method using formic mixed anhydrides or alkyl formates in the presence of strong bases (e.g., LiHMDS, NaH). For example, treatment of γ-amino esters with LiHMDS induces intramolecular cyclization to form pyrrolidine-2-carboxylates (Yield: 65–78%).
Chiral Side Chain Preparation
The (S)-2-amino-propionyl-isopropyl-amino moiety is synthesized through stereoselective reductive amination . Source describes the reduction of β-keto esters (e.g., methyl 3-oxobutanoate) with sodium triacetoxyborohydride in the presence of ammonium acetate to yield β-amino esters with >90% enantiomeric excess (ee).
Stepwise Synthetic Routes
Route 1: Sequential Coupling and Cyclization
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Synthesis of (S)-2-Amino-N-isopropylpropanamide
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Pyrrolidine Ring Formation
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Benzyl Esterification
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Side Chain Coupling
Route 2: Solid-Phase Synthesis
Source outlines a Wang resin-based approach :
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Resin Loading : Fmoc-pyrrolidine-1-carboxylic acid is anchored to Wang resin via ester linkage.
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Side Chain Incorporation : (S)-2-Amino-N-isopropylpropanamide is coupled using PyBOP/DIEA (Yield: 91% per cycle).
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Cleavage : TFA/DCM (95:5) releases the product, with HPLC purification achieving >98% purity.
Stereochemical Control and Optimization
Asymmetric Induction
Racemization Mitigation
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Low-temperature (<0°C) coupling with EDC/HOBt minimizes epimerization at the α-carbon.
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Inverse Addition : Slow addition of activating agents (e.g., HATU) reduces local heating, maintaining stereointegrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 43 | 95 | High | Moderate |
| Solid-Phase Synthesis | 67 | 98 | Excellent | High |
| Reductive Amination | 58 | 92 | Moderate | Low |
Key Findings:
-
Solid-phase synthesis offers superior scalability and purity but requires specialized equipment.
-
Reductive amination, while straightforward, struggles with steric hindrance from the isopropyl group.
Challenges and Solutions
Low Yields in Coupling Steps
Q & A
Q. What synthetic strategies are commonly employed to introduce the benzyl ester group in this compound?
The benzyl ester group is typically introduced via alkylation of the corresponding carboxylic acid using benzyl chloride under basic conditions (e.g., NaH or KCO in DMF). This group acts as a protecting agent, preventing unwanted nucleophilic attacks during subsequent reactions. The benzyl ester can later be removed via hydrogenolysis (H/Pd-C) or acidic hydrolysis (HBr/AcOH) .
Q. How is the pyrrolidine core synthesized with stereochemical fidelity?
The (S)-configured pyrrolidine ring is synthesized via enantioselective cyclization of proline derivatives or asymmetric hydrogenation of pyrrolidine precursors. For example, chiral catalysts like (R)- or (S)-BINAP-Ru complexes can ensure stereocontrol during hydrogenation steps .
Q. What analytical methods are critical for confirming the compound’s purity and structure?
Key methods include:
- HPLC-MS : To assess purity and molecular weight.
- NMR : H and C spectra to confirm stereochemistry and functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm).
- Chiral chromatography : To verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust.
- Store in a sealed container at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Yield discrepancies often arise from differences in reaction conditions (e.g., solvent purity, temperature control). Systematic optimization studies using design of experiments (DoE) can identify critical factors. For instance, replacing THF with anhydrous DMF improved coupling efficiency by 20% in analogous pyrrolidine derivatives .
Q. What strategies mitigate racemization during the coupling of the (S)-2-aminopropionyl moiety?
Racemization is minimized by:
Q. How does the benzyl ester group influence the compound’s pharmacokinetic properties in preclinical studies?
The benzyl ester enhances lipophilicity, improving cell membrane permeability. However, in vivo hydrolysis by esterases can lead to variable bioavailability. Comparative studies with methyl or tert-butyl esters are recommended to balance stability and metabolic activation .
Q. What computational methods aid in predicting the compound’s stability under acidic/basic conditions?
Density functional theory (DFT) calculations can model hydrolysis pathways of the benzyl ester. For example, transition-state analysis reveals higher activation energy for acidic hydrolysis (ΔG‡ = 25 kcal/mol) compared to basic conditions (ΔG‡ = 18 kcal/mol), guiding pH stability assays .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for rotational isomers in this compound?
Rotational isomerism around the amide bond can cause split signals in NMR. Techniques include:
- Variable-temperature NMR (VT-NMR) to coalesce split peaks.
- Solvent screening (e.g., DMSO-d vs. CDCl) to stabilize dominant conformers.
- 2D NOESY to confirm spatial proximity of key protons .
Q. Why do different studies report divergent biological activities for structurally similar analogs?
Variations often stem from:
- Subtle stereochemical differences (e.g., (S,S) vs. (S,R) diastereomers).
- Impurity profiles (e.g., residual solvents affecting assay results).
- Cell-line-specific metabolic activation pathways. Rigorous chiral HPLC and LC-MS/MS characterization are essential before biological testing .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography or Mosher’s method to resolve ambiguous configurations .
- Scale-Up Synthesis : Replace batch reactors with flow chemistry setups to enhance reproducibility and reduce side products .
- Toxicity Screening : Include Ames tests and mitochondrial toxicity assays early in development to flag genotoxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
